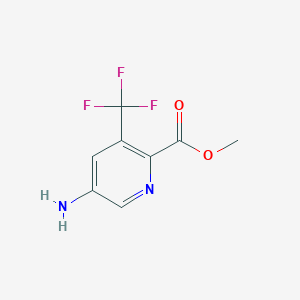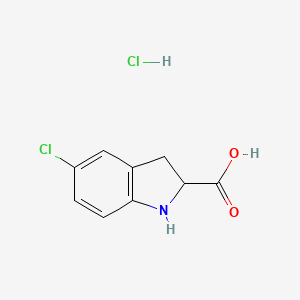
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroindoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroindoline-2-carboxylic acid hydrochloride typically involves the chlorination of indoline-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the formation of 5-chloroindoline-2-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Chloroindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can have different biological activities and properties.
科学的研究の応用
5-Chloroindoline-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-chloroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. As an antagonist at the glycine site of the NMDA receptor, it inhibits the receptor’s activity, which can modulate neurotransmission and has potential implications in neurological research .
類似化合物との比較
Similar Compounds
5-Chloroindole-2-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.
Indoline-2-carboxylic acid: The parent compound without the chlorine substitution.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with a methoxy group instead of chlorine.
Uniqueness
5-Chloroindoline-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and drug development.
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H |
InChIキー |
BYKPWTMONIIYRW-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


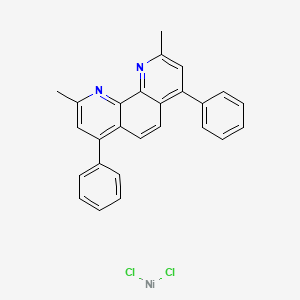

![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
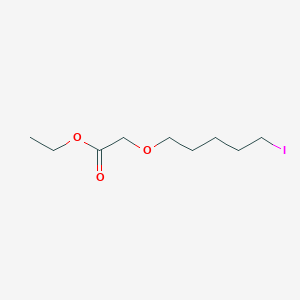
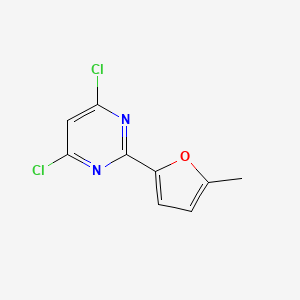

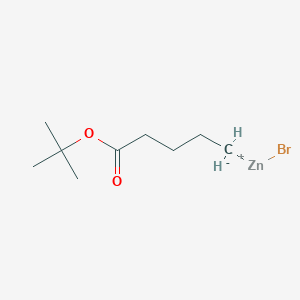
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
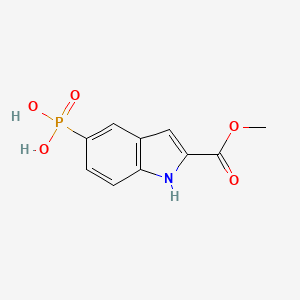
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)



